molecular formula C28H40N2O2 B12754545 (6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 374110-39-1

(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B12754545
CAS No.: 374110-39-1
M. Wt: 436.6 g/mol
InChI Key: ZUSAPGVYTQVHIQ-GOTSBHOMSA-N
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Description

(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound that features a unique structure combining an imidazole ring with a tetrahydrobenzo[c]chromen-1-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring and the construction of the tetrahydrobenzo[c]chromen-1-ol core. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Mechanism of Action

The mechanism of action of (6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .

Properties

CAS No.

374110-39-1

Molecular Formula

C28H40N2O2

Molecular Weight

436.6 g/mol

IUPAC Name

(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C28H40N2O2/c1-6-7-8-9-12-27(2,3)21-16-24(31)26-22-15-20(18-30-14-13-29-19-30)10-11-23(22)28(4,5)32-25(26)17-21/h10,13-14,16-17,19,22-23,31H,6-9,11-12,15,18H2,1-5H3/t22-,23-/m0/s1

InChI Key

ZUSAPGVYTQVHIQ-GOTSBHOMSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CN4C=CN=C4)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C=CN=C4)O

Origin of Product

United States

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